molecular formula C21H19ClN2O6 B11513484 5-(3-Chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-(3-Chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11513484
M. Wt: 430.8 g/mol
InChI Key: PFTNSCOIHWRMNH-UHFFFAOYSA-N
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Description

5-(3-CHLOROPHENYL)-3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features multiple functional groups, including a chlorophenyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Chlorophenyl and hydroxy-methoxyphenyl groups can be introduced via substitution reactions.

    Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation states of the functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives, oxidized forms, and reduced compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its functional groups may allow it to act as a catalyst or catalyst precursor in certain reactions.

Biology and Medicine

    Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.

Industry

    Materials Science: Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-CHLOROPHENYL)-3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Similar structure but lacks the methoxy group.

    5-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Similar structure but lacks the hydroxy group.

Uniqueness

The presence of both hydroxy and methoxy groups in 5-(3-CHLOROPHENYL)-3-(2-HYDROXY-3-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID may confer unique chemical properties, such as increased solubility, specific binding interactions, and distinct reactivity patterns compared to its analogs.

Properties

Molecular Formula

C21H19ClN2O6

Molecular Weight

430.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-(2-hydroxy-3-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H19ClN2O6/c1-21(20(28)29)15-14(16(23-21)12-7-4-8-13(30-2)17(12)25)18(26)24(19(15)27)11-6-3-5-10(22)9-11/h3-9,14-16,23,25H,1-2H3,(H,28,29)

InChI Key

PFTNSCOIHWRMNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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